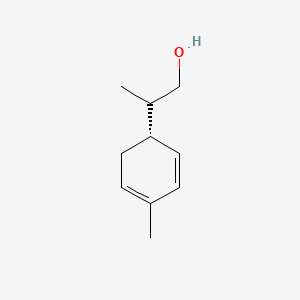
2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol is a chiral organic compound with a unique structure that includes a cyclohexadiene ring and a propanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the selective oxidation of propylene to form propan-1-ol, which can then be further functionalized to introduce the cyclohexadiene ring . This process often employs silver- and gold-based catalysts supported on metal oxides, such as SrFeO3-δ, under specific temperature conditions (260-300°C) to achieve high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical looping approaches, where catalysts are used in a packed bed reactor to facilitate the oxidation of propylene . The catalysts are periodically re-oxidized with air to maintain their activity, ensuring a continuous production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different alcohols or hydrocarbons, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) solution, typically in a reflux setup.
Reduction: Various reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under controlled conditions.
Major Products Formed
Oxidation: Propanal and propanoic acid.
Reduction: Different alcohols or hydrocarbons.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-1-ol: A primary alcohol with a simpler structure and different chemical properties.
Propan-2-ol: An isomer of propan-1-ol with a secondary alcohol group.
Cyclohexanol: A cyclic alcohol with a structure similar to the cyclohexadiene ring in 2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a cyclohexadiene ring and a propanol side chain. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2-[(1S)-4-methylcyclohexa-2,4-dien-1-yl]propan-1-ol |
InChI |
InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-5,9-11H,6-7H2,1-2H3/t9?,10-/m1/s1 |
Clé InChI |
DBERZDFDAKEFPP-QVDQXJPCSA-N |
SMILES isomérique |
CC1=CC[C@@H](C=C1)C(C)CO |
SMILES canonique |
CC1=CCC(C=C1)C(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


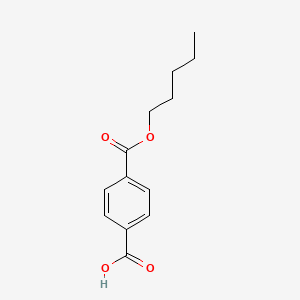
![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)
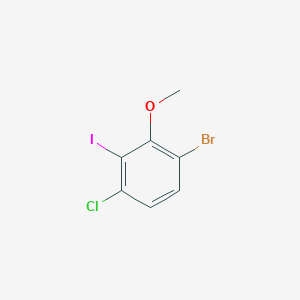
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)

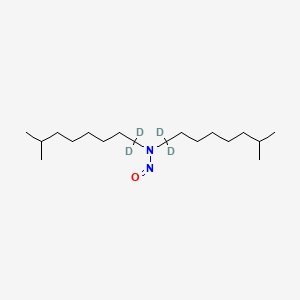
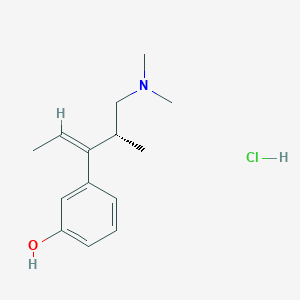
![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)

![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)
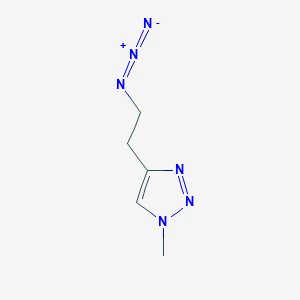
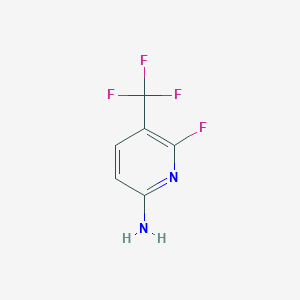
![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)
